Ombrabulin hydrochloride is a synthetic compound that has been investigated for its potential use in medical applications, particularly in the treatment of cancer. It is classified as an anti-cancer drug and is known for its mechanism of action involving the disruption of blood vessel formation (angiogenesis) in tumors.
The compound was initially developed as part of research aimed at creating novel therapeutic agents that target tumor vasculature. The development of Ombrabulin hydrochloride was part of broader efforts in pharmaceutical chemistry to improve the efficacy and specificity of cancer treatments.
Ombrabulin hydrochloride falls under the category of vascular disrupting agents. These agents are designed to selectively target and disrupt the blood supply to tumors, thereby inhibiting their growth and promoting cell death through ischemia.
The synthesis of Ombrabulin hydrochloride typically involves multi-step organic reactions. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The synthesis process may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of the synthesized compound.
Ombrabulin hydrochloride's molecular structure can be characterized by its specific arrangement of atoms, which influences its biological activity. The compound typically features:
While exact molecular formulas may vary based on synthesis methods, typical data might include:
Ombrabulin hydrochloride undergoes various chemical reactions relevant to its function as a vascular disrupting agent:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of enzymes that facilitate or inhibit metabolic processes.
The mechanism by which Ombrabulin hydrochloride exerts its effects involves:
Studies have shown that Ombrabulin hydrochloride can significantly reduce tumor size in preclinical models by effectively targeting angiogenesis pathways.
Ombrabulin hydrochloride has been primarily investigated for its potential applications in oncology. Its role as a vascular disrupting agent positions it as a candidate for combination therapies with other anticancer drugs. Ongoing research aims to establish its efficacy and safety profile through clinical trials.
Ombrabulin emerged from systematic structure-activity relationship studies focused on combretastatin A-4 (CA-4), a potent tubulin-binding stilbenoid originally isolated from the African bush willow Combretum caffrum. Researchers at Ajinomoto initiated the compound's development, designated initially as AC7700, seeking to overcome the inherent limitations of natural combretastatins, particularly their poor aqueous solubility and metabolic instability stemming from the isomerization-prone cis-stilbene moiety [4] [7] [8].
Structural optimization yielded AVE8062 (later named ombrabulin), featuring a serine amide substituent on the A-ring and maintaining the critical Z-configuration (equivalent to the cis-orientation in stilbenes) of the ethylene bridge connecting the two aryl rings. This modification significantly enhanced water solubility while preserving potent tubulin-binding affinity. Sanofi-Aventis subsequently advanced the compound through clinical development [3] [4] [8]. Key developmental milestones are summarized below:
Table 1: Key Developmental Milestones for Ombrabulin Hydrochloride
Phase | Focus | Key Findings | Reference |
---|---|---|---|
Preclinical | Murine Colon 26 carcinoma model | Demonstrated enhanced antitumor activity and reduced toxicity compared to CA-4; Activity against taxane-resistant models | [4] |
Phase I | Combination with cisplatin/docetaxel (OCD) | Established recommended combination dose: 35 mg/m² ombrabulin with 75 mg/m² cisplatin/75 mg/m² docetaxel | [3] |
Phase I | Combination with carboplatin/paclitaxel (OCP) | Established recommended combination dose: 35 mg/m² ombrabulin with 200 mg/m² paclitaxel/AUC6 carboplatin | [3] |
Phase I | Pharmacokinetics with docetaxel | Demonstrated feasibility of sequential administration; No clinically relevant drug-drug interactions observed | [6] |
Phase III | Advanced soft tissue sarcoma | Discontinued in January 2013 due to disappointing efficacy results | [4] |
Despite demonstrating proof-of-concept for vascular disruption and achieving orphan drug designation from the European Medicines Agency in 2011 for soft tissue sarcoma, ombrabulin's clinical development was discontinued in January 2013 following negative results in a pivotal phase III trial [4] [8].
Ombrabulin hydrochloride belongs structurally to the stilbene chemical class, specifically classified as a combretastatin A-4 analog. Its molecular formula is C₂₁H₂₆N₂O₆·HCl. Unlike naturally occurring macrocyclic tubulin inhibitors like rhizoxin or cryptophycins, ombrabulin is a synthetic, relatively low molecular weight (402.447 g/mol for free base; 438.90 g/mol for hydrochloride) molecule featuring a non-macrocyclic, flexible diphenylethylene core [1] [7] [8].
The molecule's core consists of two methoxy-substituted aryl rings connected by a Z-configured ethene bridge, essential for mimicking the spatial orientation of the bioactive conformation of colchicine and maintaining high affinity for the colchicine binding site on β-tubulin. The A-ring incorporates a 2-methoxy group and a meta-substituted acrylamide linker bearing a serine moiety. The B-ring retains the characteristic 3,4,5-trimethoxy pattern of combretastatin A-4, crucial for potent tubulin polymerization inhibition and interaction with key residues (e.g., βTyr224, βCys241, βLeu248, βAla250, βLeu255) within the colchicine site [1] [7] [9].
Table 2: Structural Features of Ombrabulin Hydrochloride Relative to Combretastatin A-4
Structural Feature | Combretastatin A-4 (CA-4) | Ombrabulin Hydrochloride | Functional Significance |
---|---|---|---|
Bridge Configuration | cis-stilbene (Z) | Z-configured ethene | Essential for bioactive conformation fitting the colchicine binding site |
A-Ring Substituents | 3-Hydroxy, 4-Methoxy | 2-Methoxy, 5-[Z-ethenyl], N-linked serine amide | Serine amide enhances solubility; 2-Methoxy maintains tubulin interaction |
B-Ring Substituents | 3,4,5-Trimethoxy | 3,4,5-Trimethoxy | Critical hydrophobic interactions within the colchicine binding pocket |
Water Solubility | Very low | Enhanced (Hydrochloride salt and polar serine amide) | Allows intravenous administration without complex formulation vehicles |
Molecular Flexibility | Moderate (rotation around single bonds) | Moderate (rotation around single bonds and amide) | Permits adaptation within the binding site while maintaining core Z-orientation constraint |
This structure categorizes ombrabulin among colchicine binding site inhibitors (CBSIs), a class known for circumventing P-glycoprotein mediated multidrug resistance and retaining activity against tumor cells overexpressing βIII-tubulin, common resistance mechanisms limiting taxane and vinca alkaloid efficacy [7] [9]. Its primary mechanism involves binding soluble tubulin dimers, preventing their polymerization into microtubules and inducing rapid depolymerization of existing microtubules, particularly impacting the cytoskeleton of proliferating endothelial cells lining tumor vasculature [1] [7].
Ombrabulin hydrochloride functions as a potent vascular disrupting agent (VDA). Its preclinical rationale centers on exploiting the inherent physiological and morphological differences between the neovasculature within solid tumors and normal, mature vasculature. Tumor-associated endothelial cells are characteristically proliferative, poorly supported by pericytes, and reliant on a dynamically unstable microtubule cytoskeleton for maintaining cell shape and barrier function [2] [7] [9].
Upon intravenous administration, ombrabulin rapidly extravasates and accumulates in tumor tissue. It is metabolized to its active form, which then binds tubulin within the endothelial cells lining tumor blood vessels. This binding triggers rapid microtubule depolymerization, leading to profound morphological changes: endothelial cells round up, detach from the basement membrane, and expose the underlying subendothelial matrix. Consequently, vascular permeability increases dramatically, leading to massive leakage of plasma proteins and erythrocytes into the tumor interstitium (hemorrhagic necrosis). Simultaneously, platelet activation and aggregation, triggered by exposed collagen, promote intravascular thrombosis. The net effect is a rapid and often profound reduction in tumor blood flow, culminating in widespread ischemia and central tumor necrosis within hours of administration [2] [4] [9].
Preclinical studies provided robust validation of this mechanism. In human head and neck squamous cell carcinoma (HNSCC) xenograft models (HEP2, FaDu), ombrabulin monotherapy significantly attenuated tumor growth compared to controls. Crucially, immunohistochemistry confirmed its selective targeting of intratumoral vessels, sparing peritumoral vasculature. This selectivity underpins the therapeutic window for VDAs [2].
The most compelling preclinical rationale emerged from studies combining ombrabulin with standard anticancer therapies. In FaDu xenografts, adding ombrabulin to local irradiation, cisplatin, or cetuximab induced significantly greater tumor growth delay and regression than any single agent alone. Triple combinations (ombrabulin + irradiation + cisplatin or ombrabulin + irradiation + cetuximab) proved superior to doublet therapies, significantly increasing tumor growth delay in both HEP2 and FaDu models. Notably, complete tumor regression was observed in the FaDu model treated with the platinum-containing triple combination [2].
Table 3: Preclinical Efficacy of Ombrabulin Combinations in HNSCC Xenograft Models [2]
Tumor Model | Treatment Regimen | Key Efficacy Outcome | Mechanistic Insight |
---|---|---|---|
FaDu | Ombrabulin + Cisplatin | Enhanced tumor growth delay & regression vs single agents | Synergy between vascular disruption & cytotoxic chemotherapy |
FaDu | Ombrabulin + Cetuximab | Enhanced tumor growth delay & regression vs single agents | Enhanced anti-EGFR effect via vascular targeting |
FaDu | Ombrabulin + Local Irradiation | Enhanced tumor growth delay & regression vs single agents | Radiation efficacy potentiated by acute tumor hypoxia |
FaDu | Ombrabulin + Irradiation + Cisplatin | Superior to double combinations; Complete tumor regression observed | Maximal cytotoxic effect on tumor parenchyma & vasculature |
HEP2 | Ombrabulin + Irradiation + Cetuximab | Significant increase in tumor growth delay vs double combinations | Targeting multiple pathways (vasculature, EGFR, DNA damage) |
These findings established a strong mechanistic rationale for combining ombrabulin with cytotoxic chemotherapy (cisplatin), molecularly targeted therapy (cetuximab, an EGFR inhibitor), and radiotherapy. The synergy arises from ombrabulin's induction of acute ischemia and necrosis in the tumor core, potentially sensitizing the remaining viable tumor rim, which is better oxygenated and perfused, to the co-administered therapies. Furthermore, vascular normalization effects potentially induced by agents like cetuximab might improve the delivery and efficacy of ombrabulin itself, creating a reciprocal potentiation [2] [9]. This preclinical evidence supported the transition of ombrabulin into phase I/II clinical trials exploring combinations with taxane/platinum doublets and other standards of care [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7